N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(piperidin-4-ylmethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-methylpyridin-4-yl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both the pyridine and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Biological Activity
N1-(isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex molecular structure that includes an isoxazole ring, a piperidine moiety, and an oxalamide linkage. The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through the reaction of hydroxylamine with β-keto esters or β-diketones, followed by coupling with piperidine derivatives using oxalyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those associated with cancer cell proliferation. For instance, it has been noted to potentially inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers .
- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its ability to inhibit mutant IDH proteins can lead to reduced tumor growth and improved patient outcomes in cancers such as glioblastoma. The compound's effectiveness has been demonstrated through various assays measuring cell viability and proliferation in cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Inhibition of IDH mutant forms led to reduced proliferation in glioma cell lines. |
Study 2 | Enzyme Interaction | Demonstrated binding affinity to key metabolic enzymes involved in cancer metabolism. |
Study 3 | Antibacterial Activity | Similar compounds showed effective inhibition of MurA enzyme in Gram-positive bacteria. |
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-10-14(2-6-18-12)22-7-3-13(4-8-22)11-19-16(23)17(24)20-15-5-9-25-21-15/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZARLIGIYDVBDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.